molecular formula C17H21N3OS B2437768 N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide CAS No. 2034381-69-4

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2437768
CAS No.: 2034381-69-4
M. Wt: 315.44
InChI Key: LRXFPNUMMKVCHR-UHFFFAOYSA-N
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Description

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a complex organic compound that features a piperidine ring, a pyridine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine, pyridine, and thiophene derivatives, such as:

Uniqueness

What sets N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide apart is its unique combination of functional groups and rings, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c1-13-11-15(4-7-18-13)20-8-5-14(6-9-20)12-19-17(21)16-3-2-10-22-16/h2-4,7,10-11,14H,5-6,8-9,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXFPNUMMKVCHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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